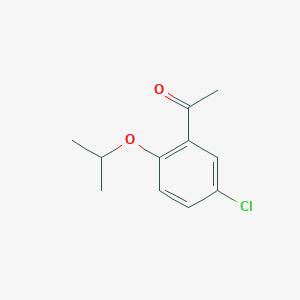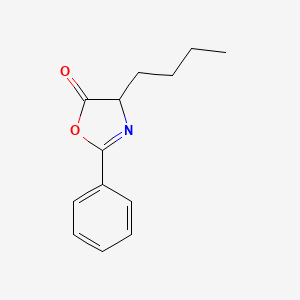
4-Butyl-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-butyl-5(4H)-oxazolone is a heterocyclic compound that belongs to the oxazolone family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with butylamine, followed by cyclization with an appropriate reagent such as acetic anhydride. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or butyl groups.
Scientific Research Applications
4-Butyl-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Butyl-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Butyl-2-phenyloxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:
- 2-phenyl-4-methyl-5(4H)-oxazolone
- 2-phenyl-4-ethyl-5(4H)-oxazolone
- 2-phenyl-4-propyl-5(4H)-oxazolone
These compounds share a similar core structure but differ in the substituents attached to the oxazolone ring
Properties
CAS No. |
90656-90-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-butyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
NFZJMYJTJRKBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)
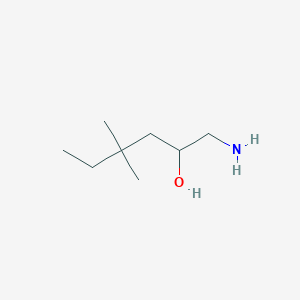
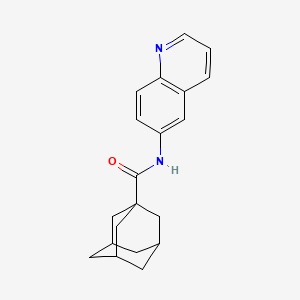
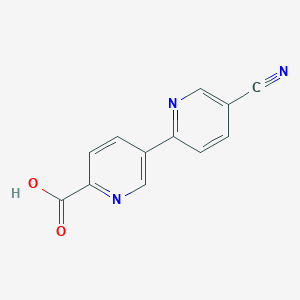
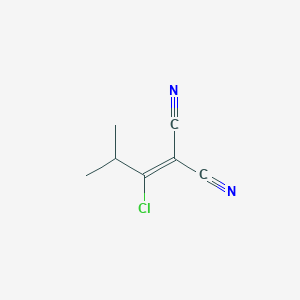
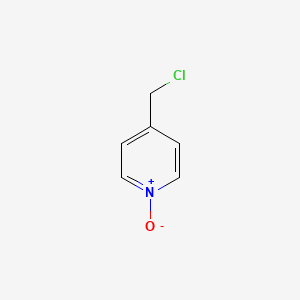
![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)
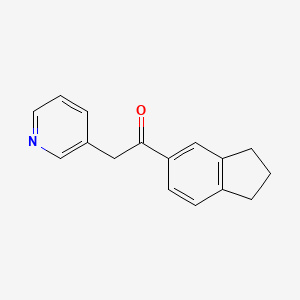
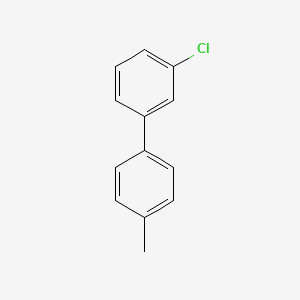
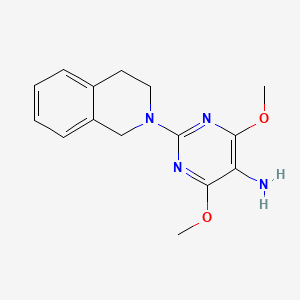
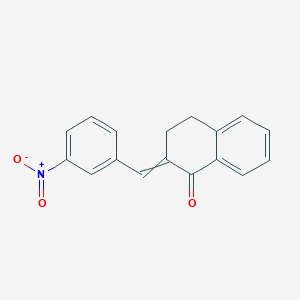

![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
